molecular formula C9H7F5N2O2 B13145298 2,2-Difluoro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanamine

2,2-Difluoro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanamine

Cat. No.: B13145298
M. Wt: 270.16 g/mol
InChI Key: XZZRQSZBGYQIHP-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanamine is an organic compound characterized by the presence of difluoro, nitro, and trifluoromethyl groups attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanamine typically involves multi-step organic reactionsThe final step involves the conversion of the nitro group to an amine under reducing conditions .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted aromatic compounds, amines, and other functionalized derivatives .

Scientific Research Applications

2,2-Difluoro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as nitro and trifluoromethyl enhances its reactivity and binding affinity to various biological receptors. This compound can modulate biochemical pathways by inhibiting or activating specific enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanamine stands out due to its combination of difluoro, nitro, and trifluoromethyl groups, which confer unique reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential bioactivity make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H7F5N2O2

Molecular Weight

270.16 g/mol

IUPAC Name

2,2-difluoro-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H7F5N2O2/c10-8(11)7(15)4-1-5(9(12,13)14)3-6(2-4)16(17)18/h1-3,7-8H,15H2

InChI Key

XZZRQSZBGYQIHP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(C(F)F)N

Origin of Product

United States

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